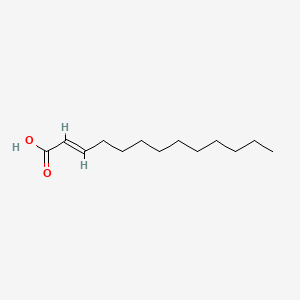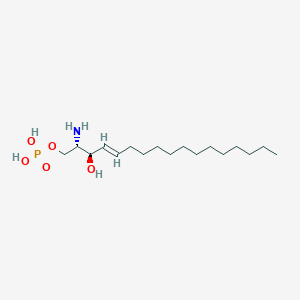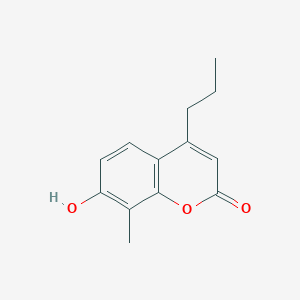![molecular formula C16H12ClN3O2S2 B1309198 3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1309198.png)
3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile is a complex organic compound featuring a thiazole ring, an indole moiety, and a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under acidic conditions.
Coupling Reactions: The thiazole and indole intermediates are then coupled using a suitable linker, such as a chloromethyl group, under basic conditions.
Propenenitrile Addition: Finally, the propenenitrile group is introduced through a Knoevenagel condensation reaction involving the indole-thiazole intermediate and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Agrochemicals: The compound is studied for its insecticidal and fungicidal properties.
Material Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug targeting BRAF kinase.
Dasatinib: Another thiazole-based compound used as a tyrosine kinase inhibitor for cancer treatment.
Ixabepilone: A thiazole-containing epothilone analog used in chemotherapy.
Uniqueness
3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile is unique due to its combination of a thiazole ring, indole moiety, and propenenitrile group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H12ClN3O2S2 |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile |
InChI |
InChI=1S/C16H12ClN3O2S2/c1-24(21,22)13(7-18)6-11-9-20(10-12-8-19-16(17)23-12)15-5-3-2-4-14(11)15/h2-6,8-9H,10H2,1H3 |
InChI Key |
OOXUOGPUMKTUME-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CN(C2=CC=CC=C21)CC3=CN=C(S3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



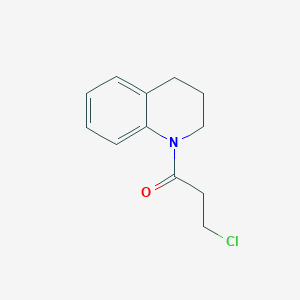
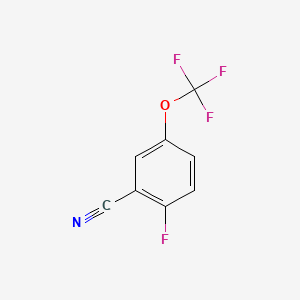

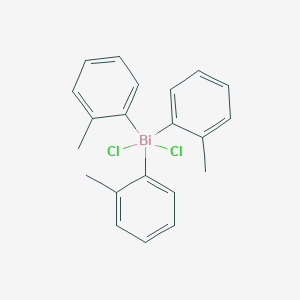

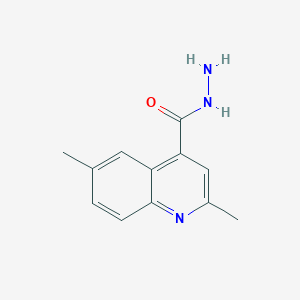
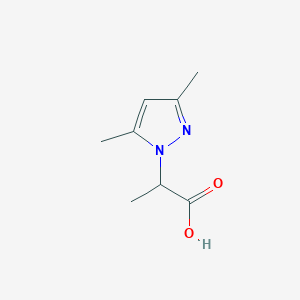
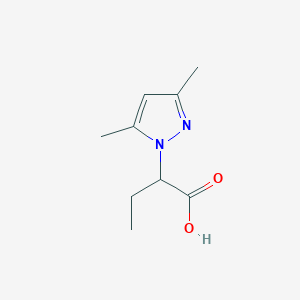

![1,6,20,25-Tetraaza[6.1.6.1]paracyclophane](/img/structure/B1309144.png)
